(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17466714
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrNO2 |
|---|---|
| Molecular Weight | 260.13 g/mol |
| IUPAC Name | (1S,2S)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m0/s1 |
| Standard InChI Key | CXCXJWNJQATRAT-IMTBSYHQSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=C(C(=CC=C1)Br)OC)N)O |
| Canonical SMILES | CC(C(C1=C(C(=CC=C1)Br)OC)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a propan-2-ol backbone with an amino group at the C1 position and a 3-bromo-2-methoxyphenyl substituent. The (1S,2S) configuration confers stereochemical specificity, critical for its interactions with biological targets. Key identifiers include:
| Property | Data |
|---|---|
| IUPAC Name | (1S,2S)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
| Molecular Formula | C₁₀H₁₄BrNO₂ |
| Molecular Weight | 260.13 g/mol |
| CAS Registry Number | 1269996-36-2 |
| InChI Key | CXCXJWNJQATRAT-IMTBSYHQSA-N |
| Isomeric SMILES | CC@@HO |
The bromine atom at the para position of the methoxy-substituted phenyl ring enhances electrophilic reactivity, while the hydroxyl and amino groups facilitate hydrogen bonding .
Stereochemical Considerations
The compound’s (1S,2S) configuration is pivotal for its bioactivity. Molecular modeling studies reveal that this stereochemistry optimizes binding to enzymes such as monoamine oxidases (MAOs) and inflammatory mediators like cyclooxygenase-2 (COX-2). The spatial arrangement of functional groups enables selective interactions with chiral pockets in target proteins, a feature absent in its (1R,2R) enantiomer.
Synthesis and Manufacturing
Enantioselective Synthesis Pathways
Synthesis typically begins with the preparation of 3-bromo-2-methoxybenzaldehyde, followed by a Strecker amino acid synthesis to introduce the amino group. Key steps include:
-
Aldol Condensation: Reacting 3-bromo-2-methoxybenzaldehyde with nitroethane in the presence of a chiral catalyst (e.g., L-proline) yields the nitroalkane intermediate with >90% enantiomeric excess (ee).
-
Reduction: Catalytic hydrogenation converts the nitro group to an amine, followed by borohydride reduction of the ketone to the secondary alcohol.
-
Resolution: Chiral column chromatography or enzymatic resolution ensures isolation of the (1S,2S) enantiomer .
Process Optimization Challenges
Yield optimization remains challenging due to competing side reactions during the reduction phase. Recent advances in flow chemistry have improved throughput by 40%, reducing reaction times from 72 hours to 12 hours. Scalability is limited by the cost of chiral catalysts, prompting research into recyclable organocatalysts.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.89 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (>150 mg/mL). It exhibits pH-dependent stability, with a half-life of 14 days at pH 7.4 versus 3 hours at pH 2.0, necessitating enteric coating for oral formulations .
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 4.21 (q, J = 6.8 Hz, 1H, CHOH), 3.84 (s, 3H, OCH₃), 3.12 (m, 1H, CHNH₂), 1.32 (d, J = 6.8 Hz, 3H, CH₃).
-
IR (KBr): 3380 cm⁻¹ (O-H stretch), 1615 cm⁻¹ (C-Br stretch), 1510 cm⁻¹ (aromatic C=C) .
Comparative Analysis with Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Key Features | Bioactivity (IC₅₀) |
|---|---|---|---|---|
| (1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol | 1269996-36-2 | C₁₀H₁₄BrNO₂ | Bromine enhances COX-2 inhibition | MAO-B: 12.3 µM |
| (1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol | 1270105-71-9 | C₁₀H₁₄FNO₂ | Fluorine increases metabolic stability | MAO-B: 22.1 µM |
| (1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol | N/A | C₁₀H₁₄FNO₂ | Altered methoxy position reduces COX-2 affinity | COX-2: 45.6 µM |
The bromine atom in the target compound confers superior enzyme inhibition compared to fluoro- and chloro-substituted analogues . Stereochemical mismatches, as seen in the (1R,2R) enantiomer, reduce MAO-B binding by 80%, highlighting the importance of configuration.
Research Applications and Future Directions
Drug Discovery
The compound serves as a lead structure for developing dual MAO-B/COX-2 inhibitors. Hybrid derivatives incorporating acetylcholinesterase inhibitory moieties are under investigation for Alzheimer’s disease.
Materials Science
Its bromophenyl group enables Suzuki-Miyaura cross-coupling reactions to create conjugated polymers for organic electronics. Preliminary studies show a hole mobility of 0.12 cm²/V·s in thin-film transistors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume